BenchChemオンラインストアへようこそ!

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

Sphingolipid signaling Mesenchymal stem cell biology Stereospecific pharmacology

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine (CAS 1623168-87-5; MW 564.74; C₂₈H₅₇N₂O₇P) is a synthetic sphingolipid derivative in which the primary amine of D-erythro-sphingosylphosphorylcholine (SPC) is protected by a tert-butyloxycarbonyl (Boc) group. The compound serves as a key protected intermediate for the synthesis of D-erythro-SPC (CAS 1670-26-4), a bioactive lysosphingolipid implicated as a putative lipid second messenger operating via protein kinase C-linked signaling pathways.

Molecular Formula C28H57N2O7P
Molecular Weight 564.7 g/mol
Cat. No. B13436877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine
Molecular FormulaC28H57N2O7P
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C28H57N2O7P/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(31)25(29-27(32)37-28(2,3)4)24-36-38(33,34)35-23-22-30(5,6)7/h20-21,25-26,31H,8-19,22-24H2,1-7H3,(H-,29,32,33,34)/b21-20+/t25-,26+/m0/s1
InChIKeyZIXPZNJPJRONBN-GCRBEQRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine: Protected Sphingolipid Intermediate for Stereochemically Controlled Synthesis


N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine (CAS 1623168-87-5; MW 564.74; C₂₈H₅₇N₂O₇P) is a synthetic sphingolipid derivative in which the primary amine of D-erythro-sphingosylphosphorylcholine (SPC) is protected by a tert-butyloxycarbonyl (Boc) group . The compound serves as a key protected intermediate for the synthesis of D-erythro-SPC (CAS 1670-26-4), a bioactive lysosphingolipid implicated as a putative lipid second messenger operating via protein kinase C-linked signaling pathways . The Boc protection strategy, established through the foundational synthetic work of Kratzer and Schmidt (Liebigs Ann., 1995), enables controlled, stepwise construction of complex sphingolipid analogs while preserving the stereochemically critical D-erythro (2S,3R) configuration . The compound is supplied as a neat solid with recommended storage at −4°C (1–2 weeks) or −20°C (1–2 years) .

Why Unprotected or Alternatively Protected Sphingosylphosphorylcholine Analogs Cannot Substitute for N-Boc-D-erythro-SPC in Stereochemically Demanding Workflows


Generic substitution among sphingosylphosphorylcholine analogs fails because three interdependent factors—stereochemical configuration at C2/C3, the position and nature of the protecting group, and the associated deprotection chemistry—determine both synthetic utility and downstream biological fidelity. Unprotected D-erythro-SPC is notoriously prone to epimerization at C3 during chemical manipulation, with traditional acid hydrolysis of sphingomyelin yielding a ~1:1.3 to ~1:10 mixture of D-erythro to L-threo isomers depending on the method employed [1][2]. The biological relevance of this stereochemistry is absolute: D-erythro-SPC but not L-threo-SPC stereoselectively drives proliferation of human adipose tissue-derived mesenchymal stem cells, induces apoptosis-like cell death in hATSCs, and promotes spontaneous neurotransmitter release at frog motor nerve endings [3][4][5]. Among protected intermediates, the 3-O-TBDMS analog silanizes the hydroxyl rather than the amino group, serving a different synthetic purpose incompatible with N-acylation strategies, while the N-Boc-[N-3-O-isopropylidene] dual-protected variant adds a second deprotection requirement that complicates sequential functionalization [6]. The Boc-mono-protected compound occupies a unique niche: it stabilizes the free amine against undesired reactions during synthesis while leaving the C3-hydroxyl available for selective modification, then releases the bioactive free amine under mild acidic conditions (TFA/DCM) without disturbing the phosphorylcholine headgroup [7].

Quantitative Differentiation Evidence: N-Boc-D-erythro-SPC vs. Closest Analogs and Stereoisomers


D-erythro vs. L-threo Stereochemical Specificity in Stem Cell Proliferation: Binary Functional Selectivity

The biological activity of sphingosylphosphorylcholine is absolutely dependent on D-erythro (2S,3R) stereochemistry. Jeon et al. (2006) demonstrated that D-erythro-SPC stereoselectively stimulated the proliferation of human adipose tissue-derived mesenchymal stem cells (hADSCs), while L-threo-SPC produced no proliferative response whatsoever—a binary all-or-none discrimination [1]. The maximal proliferative increase was observed at 5 µM D-erythro-SPC. This stereospecificity extends to cell death pathways: in hATSCs, D-erythro-SPC induced apoptosis-like cell death (decreased viability, DNA strand breaks, cytochrome c release, caspase-3 activation), whereas L-threo-SPC did not induce any cell death, confirming that SPC-induced cell death is selective for the D-erythro stereoisomer [2]. Because the Boc protecting group in N-Boc-D-erythro-SPC locks the C2-amino configuration during synthetic manipulation without altering the C2/C3 stereochemistry, procurement of the Boc-protected intermediate directly ensures that the final deprotected product retains the biologically active D-erythro configuration [3].

Sphingolipid signaling Mesenchymal stem cell biology Stereospecific pharmacology

Stereoisomer-Dependent Neurotransmitter Release: D-erythro-SPC Produces 1.75-Fold Greater MEPP Frequency Enhancement than L-threo-SPC

Brailoiu et al. (2003) provided direct electrophysiological evidence for stereospecific SPC activity at the frog neuromuscular junction. When delivered intracellularly via liposomes, D-erythro-SPC at 100 µM increased miniature endplate potential (MEPP) frequency by 117%, whereas L-threo-SPC at the identical concentration increased MEPP frequency by only 67%—representing a 1.75-fold greater efficacy for the D-erythro isomer [1]. When coupled to bovine serum albumin, the corresponding increases were 91% and 61%, respectively, maintaining a ~1.5-fold differential. Extracellularly, D-erythro-SPC at 10 µM increased MEPP frequency by 143%, while L-threo-SPC was inactive when applied extracellularly (not coupled to BSA) [1]. This stereospecificity at the presynaptic terminal demonstrates that even in complex physiological systems, the D-erythro configuration is required for full biological potency.

Neurosecretion Neuromuscular junction Stereospecific lipid signaling

Epimerization Risk Mitigation: Synthetic N-Boc-D-erythro-SPC vs. SPC Prepared by Sphingomyelin Hydrolysis

SPC prepared from natural sphingomyelin by chemical hydrolysis suffers from severe epimerization at C3, compromising stereochemical purity. The classic Kaller procedure yields a product comprising approximately 70% L-threo (2S,3S) and only 30% D-erythro (2S,3R) isomer, as determined by gas-liquid chromatography of trimethylsilyl N-acetylsphingosine derivatives [1]. Even optimized methanolysis methods provide only a ~10:1 ratio of D-erythro to L-threo epimers, compared to ~1.3:1 for traditional acid hydrolysis [2]. In contrast, the Boc-protected synthetic intermediate is constructed from stereochemically defined precursors (L-serine-derived), with diastereoselectivity of 95% for the erythro configuration during the key alkynol formation step [3]. This synthetic route circumvents epimerization entirely, delivering a product with defined D-erythro stereochemistry that is maintained throughout subsequent deprotection to yield stereochemically homogeneous D-erythro-SPC.

Sphingolipid synthesis Epimerization control Stereochemical purity

Single vs. Dual Protecting Group Strategy: N-Boc-D-erythro-SPC vs. N-Boc-[N-3-O-isopropylidene]-D-erythro-SPC

The N-Boc-[N-3-O-isopropylidene]-D-erythro-SPC analog (CAS not assigned; MW 604.80; C₃₁H₆₁N₂O₇P) carries two protecting groups: a Boc group on the amine and an isopropylidene ketal bridging the N-3 and O-3 positions [1]. While this dual protection provides maximal stability during harsh reaction conditions, it introduces a mandatory two-step deprotection sequence—acidic removal of the Boc group (TFA/DCM) followed by acidic hydrolysis of the isopropylidene ketal—with each step carrying its own yield loss and potential for side reactions. The mono-Boc-protected target compound (MW 564.74; C₂₈H₅₇N₂O₇P) carries only the Boc group on the amine, leaving the C3-hydroxyl free. This single protection strategy enables one-step deprotection to the bioactive free amine under standard mild acidic conditions (TFA/DCM, 0°C to room temperature), reducing cumulative yield loss and simplifying purification [2]. The molecular weight difference (564.74 vs. 604.80) also reflects a simpler, more cost-efficient synthetic route for the mono-protected intermediate.

Protecting group strategy Synthetic intermediate selection Orthogonal deprotection

Orthogonal Protection Site Selectivity: N-Boc (Amino-Protected) vs. 3-O-TBDMS (Hydroxyl-Protected) SPC as Complementary Synthetic Intermediates

The 3-O-tert-Butyldimethylsilyl-D-erythro-sphingosylphosphorylcholine (CAS 168411-99-2; MW 578.88; C₂₉H₆₃N₂O₅PSi) carries a TBDMS protecting group on the C3-hydroxyl rather than on the C2-amine . The TBDMS group enhances resistance of the sphingosine component to hydrolytic and oxidative degradation, as documented in supplier technical documentation . However, the free amine in 3-O-TBDMS-SPC remains nucleophilic and can participate in undesired side reactions during acylation or coupling steps. In contrast, the N-Boc-protected target compound masks the amine while leaving the C3-hydroxyl available for selective modification (e.g., phosphorylation, glycosylation, or esterification) . These two protected intermediates are not competitive but orthogonal: the 3-O-TBDMS analog is the intermediate of choice when the synthetic plan requires amine acylation (e.g., to generate N-acyl sphingomyelins), whereas the N-Boc analog is preferred when the amine must remain protected while the hydroxyl is modified or when the ultimate goal is generation of free-amine SPC itself [1].

Orthogonal protecting groups Synthetic strategy Sphingolipid intermediate

Storage Stability of Boc-Protected SPC Intermediate vs. Unprotected Free-Amine SPC

Unprotected D-erythro-sphingosylphosphorylcholine (CAS 1670-26-4) requires stringent storage conditions: −20°C under nitrogen protection from light, with stock solutions stable for only up to 2 months at −20°C following initial thaw and aliquot . In solvent, stability is further limited to 6 months at −80°C or 1 month at −20°C [1]. In contrast, the Boc-protected intermediate (CAS 1623168-87-5) demonstrates substantially extended storage tolerance: −4°C for 1–2 weeks and −20°C for 1–2 years as a neat solid . This ~6- to 12-fold extension in practical shelf-life (2 months vs. 1–2 years at −20°C) reflects the stabilizing effect of Boc protection on the nucleophilic primary amine, which in the unprotected form is susceptible to oxidation, Michael addition, and condensation reactions that progressively degrade the compound even at low temperatures.

Chemical stability Storage conditions Shelf-life optimization

High-Value Application Scenarios for N-Boc-D-erythro-Sphingosylphosphorylcholine Based on Quantitative Differentiation Evidence


Stereochemically Controlled Synthesis of D-erythro-SPC for S1P Receptor Pharmacological Profiling

The Cayman Chemical characterization of D-erythro-SPC as an agonist of S1P₁, S1P₂, and S1P₃ (EC₅₀ = 167.7, 368.1, and 482.6 nM, respectively) establishes quantitative benchmarks that are only meaningful if the SPC material tested is stereochemically pure . Because the Kaller hydrolysis method yields predominantly the L-threo isomer (~70%) [1], and the L-threo isomer is biologically inactive or substantially less potent in every assay system tested (MEPP frequency, stem cell proliferation, apoptosis induction) [2][3][4], receptor profiling conducted with hydrolytically prepared SPC would systematically underestimate true agonist potency by an unpredictable margin. The N-Boc-D-erythro-SPC intermediate, when deprotected, yields SPC of defined D-erythro stereochemistry suitable for quantitative receptor pharmacology without the confounding variable of stereoisomeric contamination.

Sphingolipid Probe Synthesis Requiring Selective C3-Hydroxyl Functionalization

The Boc protection strategy on the C2-amine leaves the C3-hydroxyl uniquely available for regioselective modification—a synthetic design feature not available with the 3-O-TBDMS analog (hydroxyl-blocked) or the N-Boc-[N-3-O-isopropylidene] analog (both amine and hydroxyl blocked) [1]. This enables the construction of C3-modified SPC analogs (e.g., fluorescent conjugates, biotinylated probes, photoaffinity labels) while maintaining the amine in a protected state that can be released in a final, mild deprotection step (TFA/DCM) without cleaving the C3 modification. The foundational Kratzer and Schmidt (1995) synthesis explicitly validates this strategy for constructing complex sphingolipid architectures [2].

Multi-Step Synthesis of N-Acyl Sphingomyelins with Defined Acyl Chain Composition via Deprotection-Acylation Sequence

A series of D-erythro sphingomyelins with defined acyl chains (C16, C18, C20, C22, C24) was synthesized by acylation of D-erythro-sphingosylphosphorylcholine with the corresponding free fatty acid using dicyclohexylcarbodiimide (DCC) . The Boc-protected intermediate enables an alternative, more controlled route: the protected amine prevents undesired N-acylation side reactions during hydroxyl modification steps, after which Boc deprotection (TFA/DCM) liberates the free amine for the final, selective N-acylation. This two-step approach (protect → modify at C3 if needed → deprotect → N-acylate) provides superior control over product homogeneity compared to direct acylation of unprotected SPC, where competing O-acylation at C3 produces N,O-diacyl byproducts that require additional chromatographic separation [1].

Inventory Management for Episodic Sphingolipid Research Programs

Laboratories conducting intermittent sphingolipid research face a procurement dilemma: unprotected D-erythro-SPC has a practical solution shelf-life of only 2 months at −20°C , necessitating frequent re-ordering and risking experimental variability across batches. The N-Boc-protected intermediate, with a validated solid-state shelf-life of 1–2 years at −20°C [1], enables laboratories to maintain a single inventory lot of the protected precursor, deprotecting aliquots on demand via a standardized TFA/DCM protocol. This approach reduces procurement frequency by approximately 6- to 12-fold, minimizes inter-lot variability in long-term studies, and provides a more economical total cost of ownership when accounting for shipping, handling, and the premium pricing of small-quantity orders of the less stable unprotected compound.

Quote Request

Request a Quote for N-tert-Butyloxycarbonyl-D-erythro-Sphingosylphosphorylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.